2-(2,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Description

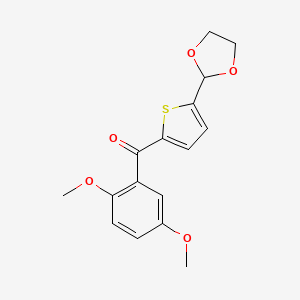

2-(2,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a thiophene derivative featuring two key substituents: a 2,5-dimethoxybenzoyl group at the 2-position and a 1,3-dioxolan-2-yl group at the 5-position of the thiophene ring. The dimethoxybenzoyl moiety introduces electron-donating methoxy groups, which enhance electron density on the aromatic system, while the dioxolane group provides steric and electronic modulation.

Properties

IUPAC Name |

(2,5-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5S/c1-18-10-3-4-12(19-2)11(9-10)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADKYNQHWOZMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641975 | |

| Record name | (2,5-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-04-9 | |

| Record name | (2,5-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. Its molecular formula is and it has a molecular weight of 320.4 g/mol. This compound is classified under thiophenes, which are known for their diverse biological activities, including antibacterial and antifungal properties.

Biological Activity Overview

Recent studies have indicated that compounds containing dioxolane and thiophene structures exhibit various biological activities. Specifically, research has focused on their potential as antibacterial and antifungal agents.

Antibacterial Activity

In vitro studies have demonstrated that derivatives of 1,3-dioxolanes possess significant antibacterial properties. For instance, compounds similar to this compound were tested against several Gram-positive and Gram-negative bacteria:

- Staphylococcus aureus

- Staphylococcus epidermidis

- Enterococcus faecalis

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values of these compounds ranged from 625 µg/mL to 1250 µg/mL against various strains, indicating promising antibacterial efficacy .

Antifungal Activity

The antifungal potential of this compound was assessed against Candida albicans, a common fungal pathogen. Similar dioxolane derivatives showed excellent antifungal activity, with most exhibiting significant inhibition at low concentrations .

Case Studies

A notable study synthesized a series of new 1,3-dioxolanes and evaluated their biological activities. The results indicated that most synthesized compounds displayed excellent antifungal activity against C. albicans while also showing considerable antibacterial effects against S. aureus and S. epidermidis.

Table 1: Biological Activity of Related Compounds

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Compound A (similar structure) | 625 - 1250 | Significant inhibition |

| Compound B | 500 - 1000 | Moderate inhibition |

| Compound C | Not effective | High efficacy |

The biological activity of thiophene derivatives like this compound likely stems from their ability to interfere with microbial cell wall synthesis or disrupt cellular functions through enzyme inhibition. The presence of the thiophene ring may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Electronic Properties

2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene

- Substituents : 2,5-Dimethylbenzoyl (methyl groups instead of methoxy).

- Key Differences: Methyl groups are weaker electron donors compared to methoxy, resulting in reduced electron density on the benzoyl ring. This may lower reactivity in electrophilic substitutions or reduce charge transport efficiency in electronic applications.

- Applications: Likely similar to the dimethoxy analog but with diminished electronic effects. No specific applications reported in the literature .

2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene

- Substituents : 3,5-Dimethylbenzoyl (meta-methyl groups).

- Electronic effects remain weaker than methoxy-substituted analogs.

- Applications : Unreported in optoelectronics; may find niche roles in asymmetric catalysis or as intermediates .

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene

- Structure : Fused thiophene system with extended conjugation.

- Key Differences : The fused thiophene backbone enhances π-conjugation, improving conductivity and optical properties. Unlike the target compound, it lacks polar substituents, limiting solubility but favoring semiconductor applications.

- Applications : Organic field-effect transistors (OFETs) and photovoltaic devices .

Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)pentanoate

- Substituents: Trimethoxyphenyl and cyano groups.

- Key Differences: The trimethoxyphenyl group introduces strong electron-donating effects, while the cyano group is electron-withdrawing. The perpendicular orientation (88.66° dihedral angle) between thiophene and aryl groups reduces conjugation but enhances crystallinity via intermolecular interactions.

- Applications : Crystal engineering and pharmaceutical intermediates due to hydrogen-bonding motifs .

Structural Conformation and Packing

- Target Compound: The dimethoxybenzoyl and dioxolane groups may adopt coplanar or non-planar orientations relative to the thiophene ring. Coplanarity would enhance conjugation for optoelectronic use, while steric effects from dioxolane could limit packing efficiency.

- Comparison :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.